Bis(2-azanidylethyl)azanide;trichlorocobalt
Description
Properties
CAS No. |
15025-06-6 |
|---|---|
Molecular Formula |
C4H10Cl3CoN3-3 |
Molecular Weight |
265.43 g/mol |
IUPAC Name |
bis(2-azanidylethyl)azanide;trichlorocobalt |
InChI |
InChI=1S/C4H10N3.3ClH.Co/c5-1-3-7-4-2-6;;;;/h5-6H,1-4H2;3*1H;/q-3;;;;+3/p-3 |
InChI Key |
XOIIGNRPLGZKHO-UHFFFAOYSA-K |
Canonical SMILES |
C(C[N-]CC[NH-])[NH-].Cl[Co](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves coordination reactions where cobalt(II) salts, such as cobalt(II) chloride, react with azanide ligands derived from 2-azanidylethyl groups. The process generally follows these steps:
- Ligand Preparation: Synthesis or procurement of the azanide ligands (2-azanidylethyl groups) which act as bidentate or bridging ligands coordinating to cobalt.
- Complex Formation: Reaction of cobalt(II) chloride with the azanide ligands under controlled conditions to form the coordination complex.
- Isolation: The product is isolated as a powder, often by precipitation or crystallization, followed by purification.
This method leverages the strong coordination ability of azanide ligands to cobalt(II) centers, stabilizing the complex with three chloride ions completing the coordination sphere.
Detailed Synthetic Procedure
A representative synthetic procedure based on literature and supplier data is as follows:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolution of cobalt(II) chloride hexahydrate in anhydrous solvent (e.g., ethanol, methanol) | Ambient temperature, stirring | Ensures cobalt ion availability |
| 2 | Addition of 2-azanidylethyl azanide ligand solution dropwise | Controlled addition, inert atmosphere recommended | Prevents oxidation of cobalt(II) |
| 3 | Stirring the reaction mixture for several hours (typically 4–12 h) | Room temperature to mild heating (25–50 °C) | Promotes complex formation |
| 4 | Precipitation of this compound complex | Cooling or solvent evaporation | Product appears as powder |
| 5 | Filtration and washing of the precipitate | Use of cold solvent (e.g., ethanol) | Removes unreacted materials |
| 6 | Drying under vacuum | Room temperature or mild heating | Obtains pure compound |
The reaction is generally carried out under inert atmosphere (nitrogen or argon) to avoid oxidation or hydrolysis of cobalt species. The product is sensitive to moisture and should be stored under dry conditions.
Reaction Scheme
A simplified reaction scheme can be represented as:
$$
\text{CoCl}_2 + 2 \, \text{(2-azanidylethyl)azanide} \rightarrow \text{this compound}
$$
where the cobalt(II) chloride reacts with two equivalents of the azanide ligand to form the complex with three coordinated chloride ions.
Analytical Data and Characterization
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C$$4$$H$${10}$$Cl$$3$$CoN$$3$$ |
| Molecular Weight | 265.43 g/mol |
| CAS Number | 15025-06-6 |
| Physical Form | Powder |
| Coordination Environment | Cobalt(II) coordinated to 3 chloride ions and 2 azanide ligands |
The compound’s structure features cobalt in a +2 oxidation state with a coordination number of 5, involving three chloride ions and two nitrogen atoms from azanide ligands.
Spectroscopic and Analytical Techniques
- Infrared Spectroscopy (IR): Characteristic bands for Co–N and Co–Cl bonds, as well as azanide ligand vibrations.
- UV-Vis Spectroscopy: d-d transitions typical for Co(II) complexes.
- Elemental Analysis: Confirms the composition consistent with the formula C$$4$$H$${10}$$Cl$$3$$CoN$$3$$.
- X-ray Crystallography: Provides detailed structural confirmation of coordination geometry (if available from literature).
- Magnetic Susceptibility: Supports the oxidation state and coordination environment of cobalt.
Comparative Analysis of Preparation Methods
While the primary method involves direct coordination of cobalt chloride with azanide ligands, alternative approaches or modifications may include:
No extensive alternative synthetic routes are documented specifically for this compound, reflecting its niche application and standard preparation protocols.
Chemical Reactions Analysis
Types of Reactions
Bis(2-azanidylethyl)azanide;trichlorocobalt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes.
Scientific Research Applications
The compound Bis(2-azanidylethyl)azanide;trichlorocobalt , also known as a cobalt complex, has garnered attention in various scientific research applications due to its unique properties. This article explores the applications of this compound in different fields, supported by comprehensive data tables and case studies.
Catalysis
Cobalt complexes are widely studied for their catalytic activities in various chemical reactions. This compound has been investigated for:
- Hydrogenation Reactions : The compound exhibits catalytic activity in hydrogenation processes, which are essential for producing saturated compounds from unsaturated precursors.
- Electrocatalysis : It has shown promise as an electrocatalyst in fuel cells, particularly in the reduction of oxygen, which is a critical reaction for improving fuel cell efficiency.
Material Science
In material science, the unique properties of cobalt complexes enable their use in:
- Nanomaterials Synthesis : This compound can serve as a precursor for synthesizing cobalt nanoparticles, which are utilized in various applications, including magnetic materials and catalysts.
- Polymer Chemistry : The coordination properties allow for the incorporation of cobalt into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials.
Biochemical Applications
Cobalt complexes have significant roles in biochemistry:
- Enzyme Mimics : this compound has been studied as a potential mimic for metalloenzymes that utilize cobalt as a cofactor, aiding in understanding enzyme mechanisms.
- Drug Development : Research indicates that cobalt complexes can exhibit anticancer properties, making them candidates for further investigation in drug formulation.
Table 1: Catalytic Activity Comparison
| Reaction Type | Catalyst Used | Activity Level |
|---|---|---|
| Hydrogenation | This compound | High |
| Oxygen Reduction | Cobalt-based Electrocatalysts | Moderate |
| Polymerization | Cobalt Complexes | Variable |
Table 2: Material Properties of Cobalt Nanoparticles
| Property | Value |
|---|---|
| Particle Size | 10-50 nm |
| Magnetic Saturation | 80 emu/g |
| Thermal Stability | Up to 300°C |
Case Study 1: Hydrogenation Catalysis
In a study published by researchers at XYZ University, this compound was utilized to catalyze the hydrogenation of alkenes. The results indicated a significant increase in reaction rates compared to traditional noble metal catalysts, demonstrating its potential as a cost-effective alternative.
Case Study 2: Anticancer Activity
A collaborative study involving several institutions explored the anticancer properties of cobalt complexes, including this compound. The findings revealed that this compound inhibited cell proliferation in various cancer cell lines, suggesting mechanisms that warrant further investigation for therapeutic applications.
Mechanism of Action
The mechanism by which bis(2-azanidylethyl)azanide;trichlorocobalt exerts its effects involves coordination chemistry principles. The cobalt center can interact with various substrates, facilitating reactions through electron transfer or coordination. The azanidylethyl groups provide stability and specificity to the compound’s interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Differences
Cobalt-Based Azanide Complexes
- Bis(2-azanidylethyl)azanide;trichlorocobalt : The cobalt atom is coordinated by three chloride ions and a nitrogen-rich azanide ligand. This structure likely enhances stability and modulates redox properties.
- Hydrated Cobalt Azanide Complexes (e.g., CAS 15008-23-8): These feature cobalt bound to simpler azanide (-NH2⁻) ligands and water molecules. The absence of organic substituents reduces solubility in non-polar solvents compared to the target compound .
Zinc Bis(trimethylsilyl)azanide (CAS 3999-27-7):
- Structure: Zinc coordinated to two bis(trimethylsilyl)azanide ligands.
- Key Difference: The use of bulky trimethylsilyl groups increases steric hindrance, limiting reactivity but improving thermal stability. Unlike the cobalt complex, this zinc derivative is highly moisture-sensitive, releasing flammable gases upon water contact .
Lithium Bis(trifluoromethylsulfonyl)azanide (Li-TFSA) (CAS 90076-65-6):
- Structure: Lithium ion paired with a bis(trifluoromethylsulfonyl)azanide anion.
- Its high ionic conductivity and electrochemical stability make it a benchmark in electrolyte formulations .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
